Terizidone

Description

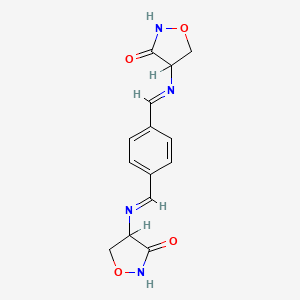

Structure

3D Structure

Properties

IUPAC Name |

4-[[4-[(3-oxo-1,2-oxazolidin-4-yl)iminomethyl]phenyl]methylideneamino]-1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4/c19-13-11(7-21-17-13)15-5-9-1-2-10(4-3-9)6-16-12-8-22-18-14(12)20/h1-6,11-12H,7-8H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKYYBOHSVLGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865245, DTXSID70905098 | |

| Record name | 4,4'-[1,4-Phenylenebis(methanylylideneazanylylidene)]di(1,2-oxazolidin-3-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(p-Phenylenebis(methyleneamino))di-(isoxazolidin-3-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25683-71-0, 6819-23-4 | |

| Record name | 4,4′-[1,4-Phenylenebis(methylidynenitrilo)]bis[3-isoxazolidinone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25683-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terizidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025683710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terizidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,4'-[1,4-Phenylenebis(methanylylideneazanylylidene)]di(1,2-oxazolidin-3-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(p-Phenylenebis(methyleneamino))di-(isoxazolidin-3-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terizidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERIZIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1199LEX5N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Terizidone on Mycobacterium tuberculosis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terizidone is a critical second-line antibiotic for the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] It functions as a prodrug, hydrolyzing in vivo to release two molecules of its active component, D-cycloserine.[3][4] D-cycloserine, a structural analog of the amino acid D-alanine, disrupts the biosynthesis of the mycobacterial cell wall, a structure essential for the bacterium's survival and integrity.[5] This guide provides a detailed examination of terizidone's molecular mechanism, the quantitative parameters governing its efficacy, pathways to resistance, and the experimental protocols used to elucidate these characteristics.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of terizidone against Mycobacterium tuberculosis is a direct consequence of the action of its active form, D-cycloserine. The mechanism is a targeted disruption of the early cytoplasmic stages of peptidoglycan cell wall synthesis.

2.1 Prodrug Conversion Following oral administration, terizidone, which is comprised of two D-cycloserine molecules linked by a terephthalaldehyde bridge, undergoes hydrolysis.[4] This process releases two active D-cycloserine molecules into circulation.[3]

2.2 Competitive Inhibition of Key Enzymes D-cycloserine acts as a competitive inhibitor for two sequential enzymes crucial for the synthesis of the D-alanyl-D-alanine dipeptide, a fundamental building block of the peptidoglycan layer.[5][6]

-

Alanine Racemase (Alr): This enzyme, encoded by the alr gene, catalyzes the conversion of L-alanine to its D-alanine isomer. D-cycloserine competitively inhibits Alr, thereby reducing the intracellular pool of D-alanine available for cell wall construction.[5][7][8]

-

D-alanine:D-alanine Ligase (Ddl): This enzyme, encoded by the ddlA gene, is responsible for ligating two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[5][7] D-cycloserine competitively inhibits Ddl, blocking the formation of this essential precursor.[9]

Metabolomic analyses have identified D-alanine:D-alanine ligase as the primary lethal target of D-cycloserine in mycobacteria.[8][10] The inhibition of Ddl halts the production of the D-alanyl-D-alanine dipeptide, leading to a cascade effect on cellular metabolism and the accumulation of peptidoglycan precursors.[10] The disruption of peptidoglycan synthesis compromises the structural integrity of the cell wall, ultimately resulting in cell lysis and death.[3][5]

Quantitative Pharmacodynamics and Efficacy Data

The clinical effectiveness of terizidone is determined by the pharmacokinetic (PK) and pharmacodynamic (PD) properties of D-cycloserine. Key parameters include minimum inhibitory concentrations (MICs), target serum concentrations, and enzyme inhibition constants.

| Parameter | Value | Organism / System | Reference |

| Minimum Inhibitory Concentration (MIC) | |||

| Median Pretreatment MIC | 16 mg/L | M. tuberculosis clinical isolates | [11] |

| MIC for Resistance Prevention | ≤ 8 mg/L | M. tuberculosis (in vitro simulation) | [11][12] |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Targets | |||

| Target Peak Serum Level (Cmax) | 20 - 35 mg/L | Human Plasma | [13] |

| % Time Above MIC (T>MIC) | ≥ 30% | Associated with culture conversion | [14] |

| AUC0-24h/MIC Ratio | 36 | Associated with culture conversion | [14] |

| Enzyme Inhibition Constants (Ki) | |||

| D-cycloserine Ki vs Ddl (Site 1) | 14 µM | Recombinant M. tuberculosis Ddl | [9] |

| D-cycloserine Ki vs Ddl (Site 2) | 25 µM | Recombinant M. tuberculosis Ddl | [9] |

| Enzyme Substrate Affinity (Km) | |||

| D-alanine Km for Ddl (Site 1) | 0.075 mM | Recombinant M. tuberculosis Ddl | [9] |

| D-alanine Km for Ddl (Site 2) | 3.6 mM | Recombinant M. tuberculosis Ddl | [9] |

Mechanisms of Resistance

Resistance to terizidone is synonymous with resistance to D-cycloserine and typically arises from genetic mutations that alter the drug's targets or reduce its effective concentration.

-

Target Modification: Spontaneous mutations in the alr (alanine racemase) and ddlA (D-alanine:D-alanine ligase) genes are a primary mechanism of resistance.[6][7] These mutations can alter the enzyme's active site, reducing its binding affinity for D-cycloserine while preserving its function with the natural substrate, D-alanine.

-

Target Overexpression: In some mycobacteria, the overexpression of the Alr and DdlA enzymes can confer resistance by increasing the concentration of the target proteins, thereby requiring higher drug concentrations for effective inhibition.[7]

-

Reduced Permeability: Alterations to the mycobacterial cell wall that reduce the uptake of D-cycloserine can also lead to resistance.[6]

A complete parallel resistance exists between terizidone and D-cycloserine.[6]

Key Experimental Protocols

The understanding of terizidone's mechanism has been built upon several key experimental methodologies.

5.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC) This protocol is used to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis from a fresh culture.

-

Drug Dilution: Perform a two-fold serial dilution of D-cycloserine in either liquid medium (e.g., Middlebrook 7H9) or incorporated into solid agar medium (e.g., Middlebrook 7H10 or Löwenstein-Jensen).[15]

-

Inoculation: Inoculate the prepared drug-containing media and a drug-free control with the bacterial suspension.

-

Incubation: Incubate all samples at 37°C for a period of 14 to 21 days.[15]

-

MIC Determination: The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial growth compared to the drug-free control.[15]

5.2 Protocol: Generation and Analysis of Resistant Mutants This workflow is essential for identifying the genetic basis of drug resistance.

-

Selection of Mutants: Plate a high-density culture of susceptible M. tuberculosis (e.g., 107-109 CFU) onto solid agar medium containing D-cycloserine at a concentration 2-10 times the predetermined MIC.[16]

-

Incubation: Incubate the plates at 37°C for 3-8 weeks until resistant colonies appear.[16]

-

Isolation and Verification: Pick individual resistant colonies and subculture them in liquid medium to expand the population. Re-test the MIC of the isolated colonies to confirm the resistance phenotype.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant isolates and the parental susceptible strain.

-

Whole Genome Sequencing (WGS): Perform WGS on the extracted DNA.[16]

-

Bioinformatic Analysis: Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions, particularly within the alr and ddlA genes.

5.3 Protocol: Enzyme Inhibition Assay (D-alanine:D-alanine Ligase) This assay quantifies the inhibitory effect of a compound on its target enzyme.

-

Enzyme Preparation: Overexpress and purify recombinant M. tuberculosis D-alanine:D-alanine ligase (Ddl).[9]

-

Assay Reaction: Prepare a reaction mixture containing buffer, ATP, Mg2+, and the enzyme.

-

Initiation: Start the reaction by adding the substrates, D-alanine, and varying concentrations of the inhibitor (D-cycloserine).

-

Detection: The activity of Ddl can be measured by coupling the reaction to a pyruvate kinase/lactate dehydrogenase system, where the rate of ADP formation is monitored by the decrease in absorbance at 340 nm due to NADH oxidation.

-

Data Analysis: Determine the initial reaction velocities at each substrate and inhibitor concentration. Plot the data using Michaelis-Menten and Lineweaver-Burk plots to calculate kinetic parameters such as Km (substrate affinity) and Ki (inhibitor constant).[9]

Conclusion

Terizidone's mechanism of action is well-defined, operating through its active metabolite, D-cycloserine, to inhibit the critical enzymes Alanine Racemase and D-alanine:D-alanine Ligase in Mycobacterium tuberculosis. This targeted disruption of cell wall synthesis makes it a valuable component of combination therapy for MDR-TB. A thorough understanding of its pharmacodynamic targets, resistance pathways, and the experimental methods used for its characterization is paramount for optimizing its clinical use and for the development of novel anti-tubercular agents that may target similar pathways.

References

- 1. Terizidone Uses, Benefits, Side Effects And Medicines Information [zeelabpharmacy.com]

- 2. Terizidone - Wikipedia [en.wikipedia.org]

- 3. What is Terizidone used for? [synapse.patsnap.com]

- 4. Population Pharmacokinetics of Cycloserine and Pharmacokinetic/Pharmacodynamic Target Attainment in Multidrug-Resistant Tuberculosis Patients Dosed with Terizidone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Terizidone? [synapse.patsnap.com]

- 6. extranet.who.int [extranet.who.int]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolomics analysis identifies d-Alanine-d-Alanine ligase as the primary lethal target of d-Cycloserine in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. Terizidone - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The pursuit of mechanism of action: uncovering drug complexity in TB drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Terizidone as a Prodrug of D-Cycloserine: A Technical Guide

Executive Summary

Terizidone is a second-line antibiotic medication utilized in the combination therapy of multi-drug-resistant tuberculosis (MDR-TB)[1][2]. Structurally, it is a Schiff base formed from two molecules of the active drug, D-cycloserine, and one molecule of terephthalaldehyde[3][4]. This configuration allows terizidone to function as a prodrug, which, following oral administration, is hydrolyzed in vivo to release D-cycloserine, the active bacteriostatic agent[5][6]. The primary mechanism of action of the released D-cycloserine is the inhibition of bacterial cell wall synthesis, which it achieves by competitively blocking the enzymes alanine racemase and D-alanyl-D-alanine synthetase[3][7]. While considered interchangeable with cycloserine in some clinical guidelines, pharmacokinetic studies reveal significant differences in the metabolic conversion and resulting plasma concentrations, challenging the assumption of equivalence[8][9]. This guide provides a comprehensive technical overview of terizidone, focusing on its chemistry, mechanism of action, comparative pharmacokinetics, and the experimental methodologies used in its evaluation.

Chemical Structure and Prodrug Conversion

Terizidone is chemically designated as 4,4'-{1,4-phenylenebis[(E)methylylidene (E)azanylylidene]}bis(1,2-oxazolidin-3-one)[1]. It is a condensation product of two D-cycloserine molecules linked by a terephthalaldehyde moiety[9]. This structure allows it to act as a prodrug. After oral administration, it is thought to undergo hydrolysis of its imine groups, releasing two molecules of D-cycloserine and one molecule of terephthalaldehyde[6][10]. This biotransformation is believed to occur pre-systemically, likely within the gastrointestinal tract[6][10].

Mechanism of Action

The antibacterial activity of terizidone is entirely attributable to its active metabolite, D-cycloserine[3]. D-cycloserine is a structural analog of the amino acid D-alanine and acts as a competitive inhibitor of two essential enzymes in the bacterial peptidoglycan synthesis pathway[7].

-

Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine. D-cycloserine inhibits this step, depleting the pool of D-alanine required for cell wall construction[5][7].

-

D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form a D-alanyl-D-alanine dipeptide, a critical precursor for peptidoglycan cross-linking[5][7].

By inhibiting these two enzymes, D-cycloserine effectively disrupts the synthesis of the bacterial cell wall, leading to cell lysis and a bacteriostatic effect against Mycobacterium tuberculosis[5][6].

Pharmacokinetic Profile

The pharmacokinetics of terizidone are primarily defined by its conversion to cycloserine. While often considered interchangeable, studies show that terizidone is not completely hydrolyzed to cycloserine, and both compounds can be detected systemically[9][11]. This incomplete conversion means that dosing equivalence cannot be assumed[12][13].

Pharmacokinetic Parameters of Cycloserine after Terizidone Administration

The following tables summarize key pharmacokinetic parameters from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Cycloserine after Terizidone Administration in Healthy Volunteers

| Terizidone Dose | Cmax (μg/mL) | Tmax (hours) | AUC (μg·h/mL) | Reference |

|---|---|---|---|---|

| 250 mg | 6.84 (± 1.42) | 1.84 (± 0.89) | 154 (± 26) (AUC0-inf) | [6] |

| 250 mg | 1.78 - 6.44 | 0.5 - 5 (median 1.5) | Not Reported |[3] |

Table 2: Steady-State Pharmacokinetic Parameters in Patients with Drug-Resistant TB

| Terizidone Dose | Compound | Apparent Clearance (L/h) | Apparent Volume of Distribution (L) | Absorption Rate (h⁻¹) | Half-life (hours) | Reference |

|---|---|---|---|---|---|---|

| 500-750 mg daily | Terizidone | 0.51 (Total) | 13.4 | 2.97 | Not Reported | [12] |

| 500-750 mg daily | Cycloserine | 2.94 | Not Reported | Not Applicable | 16 |[3][12] |

Bioavailability and Metabolism

Studies indicate that the conversion of terizidone to cycloserine is far from complete. In one study involving 39 patients with drug-resistant TB receiving a 750 mg daily dose of terizidone, the median amount of cycloserine produced was only 51.6 mg, significantly less than the theoretical 507 mg expected from complete conversion[9][13]. This suggests that only about 29% of the terizidone dose was metabolized to cycloserine[9][12]. This finding has significant clinical implications, as it suggests that patients taking terizidone may have substantially lower systemic exposure to the active cycloserine compared to those taking cycloserine directly[9].

Distribution and Elimination

Once formed, cycloserine is widely distributed in tissues and body fluids, including cerebrospinal fluid and breast milk, and it is not bound to serum proteins[3]. Elimination is primarily renal, with 60-70% of an oral dose excreted as unchanged cycloserine in the urine via glomerular filtration[3][6]. The plasma half-life has been estimated to be between 15 and 33 hours[6].

Clinical Considerations

Efficacy

Terizidone is a key component of treatment regimens for MDR-TB[5][14]. A study comparing outcomes in MDR-TB patients found that those receiving cycloserine (60% success) and terizidone (62% success) had significantly better treatment outcomes than those receiving ethambutol (52% success)[15]. Terizidone was associated with fewer unfavorable outcomes overall[15].

Toxicity

The primary concern with terizidone therapy is dose-related central nervous system toxicity, which is attributed to the cycloserine metabolite[5][16]. Common adverse effects include drowsiness, dizziness, headaches, depression, confusion, and in severe cases, psychosis, paranoia, and seizures[3][5]. A prospective study of 144 patients treated with terizidone found that 38% developed at least one neuropsychiatric event, with peripheral neuropathy being the most common (35%)[16][17]. Although once thought to have a better safety profile, a meta-analysis showed no significant difference in safety between terizidone and cycloserine[16][18]. Co-administration of pyridoxine (Vitamin B6) is standard practice to mitigate neurotoxicity[6].

Experimental Protocols and Methodologies

Detailed laboratory protocols are not available in the cited literature; however, the design of key clinical pharmacokinetic and safety studies can be summarized.

Population Pharmacokinetic Study of Terizidone and Cycloserine

-

Objective: To describe the population pharmacokinetics of terizidone and its metabolite cycloserine at steady state in patients with drug-resistant TB[11].

-

Study Design: A non-randomized, prospective clinical study involving 39 adult patients with drug-resistant TB, including 27 who were HIV co-infected[11][12].

-

Methodology:

-

Dosing: Patients received a daily dose of 750 mg (n=38) or 500 mg (n=1) of terizidone as part of a multi-drug regimen[11].

-

Blood Sampling: Blood samples were collected at pre-dose and at 0.5, 1, 2, 3, 3.5, 4, 8, 16, and 24 hours post-administration[12].

-

Bioanalysis: Plasma concentrations of both terizidone and cycloserine were determined using validated chromatographic methods[12].

-

Pharmacokinetic Modeling: Nonlinear mixed-effects modeling (e.g., using Monolix software) was employed to develop a joint population pharmacokinetic model for both parent drug and metabolite[12]. Covariates such as patient demographics, HIV status, and serum albumin were evaluated for their influence on pharmacokinetic parameters[11][12].

-

Prospective Evaluation of Neuropsychiatric Toxicity

-

Objective: To evaluate the incidence of and risk factors for neuropsychiatric toxicity in MDR-TB patients treated with terizidone[16][17].

-

Study Design: A prospective cohort study involving 144 participants[16][17].

-

Methodology:

-

Patient Population: Patients with MDR-TB initiating a terizidone-containing regimen[16].

-

Toxicity Assessment: Validated screening tools were used to prospectively screen for neuropsychiatric events, including peripheral neuropathy, depression, and psychosis[17].

-

Pharmacokinetic Sub-study: Plasma cycloserine concentrations were measured in a subset of patients to evaluate the association between drug exposure and toxicity[16].

-

Statistical Analysis: Cox proportional hazard modeling was used to identify clinical variables and pharmacokinetic parameters associated with the development of neuropsychiatric events[16][17].

-

Conclusion

Terizidone serves as an effective prodrug for D-cycloserine in the treatment of MDR-TB. Its mechanism of action, through the inhibition of bacterial cell wall synthesis by its active metabolite, is well-established. However, the assumption that terizidone and cycloserine are pharmacokinetically equivalent is not supported by recent evidence. Studies demonstrate that the in vivo hydrolysis of terizidone is incomplete, leading to potentially lower systemic exposure to D-cycloserine than would be achieved with direct administration of cycloserine[9][13]. This disparity highlights the need for further research to optimize terizidone dosing, potentially through therapeutic drug monitoring, to ensure maximal efficacy while minimizing the risk of neurotoxicity. Future investigations should focus on elucidating the precise mechanisms of terizidone hydrolysis and identifying patient-specific factors that influence the rate of conversion to its active form.

References

- 1. Terizidone - Wikipedia [en.wikipedia.org]

- 2. Terizidone Uses, Benefits, Side Effects And Medicines Information [zeelabpharmacy.com]

- 3. extranet.who.int [extranet.who.int]

- 4. karger.com [karger.com]

- 5. What is Terizidone used for? [synapse.patsnap.com]

- 6. extranet.who.int [extranet.who.int]

- 7. What is the mechanism of Terizidone? [synapse.patsnap.com]

- 8. Terizidone - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]

- 9. Amount of Cycloserine Emanating from Terizidone Metabolism and Relationship with Hepatic Function in Patients with Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Population Pharmacokinetics of Cycloserine and Pharmacokinetic/Pharmacodynamic Target Attainment in Multidrug-Resistant Tuberculosis Patients Dosed with Terizidone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steady‐state population pharmacokinetics of terizidone and its metabolite cycloserine in patients with drug‐resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Amount of Cycloserine Emanating from Terizidone Metabolism and Relationship with Hepatic Function in Patients with Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimizing dosing of the cycloserine pro-drug terizidone in children with rifampicin-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Treatment Outcomes and Adverse Drug Effects of Ethambutol, Cycloserine, and Terizidone for the Treatment of Multidrug-Resistant Tuberculosis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuropsychiatric toxicity and cycloserine concentrations during treatment for multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Prodrug in Focus: An In-depth Technical Guide to the In Vivo Hydrolysis of Terizidone to D-cycloserine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo conversion of Terizidone to its active metabolite, D-cycloserine, a critical process in the treatment of drug-resistant tuberculosis. By examining quantitative pharmacokinetic data, detailed experimental protocols, and the underlying metabolic pathway, this document serves as a vital resource for professionals in the field of drug development and infectious disease research.

Executive Summary

Terizidone, a prodrug of the second-line anti-tuberculosis agent D-cycloserine, is administered to improve tolerability. Its therapeutic efficacy is entirely dependent on its in vivo hydrolysis to D-cycloserine. This guide synthesizes findings from key pharmacokinetic studies to elucidate the efficiency of this conversion, the resulting systemic exposure to D-cycloserine, and the methodologies employed to quantify these processes. The data presented herein are crucial for optimizing dosing strategies and understanding the clinical implications of using Terizidone in diverse patient populations.

Quantitative Pharmacokinetic Data

The systemic exposure to D-cycloserine following oral administration of Terizidone is a critical determinant of its anti-mycobacterial activity. The following tables summarize key pharmacokinetic parameters from studies in patients with drug-resistant tuberculosis.

Table 1: Population Pharmacokinetic Parameters of Terizidone and D-cycloserine [1][2][3]

| Parameter | Terizidone | D-cycloserine |

| Model | 1-compartment with modified transit compartment absorption | 1-compartment |

| Mean Transit Time (h) | 1.7 | - |

| Absorption Rate Constant (h⁻¹) | 2.97 | - |

| Apparent Volume of Distribution (Vp/F; L) | 13.4 | - |

| Apparent Total Clearance (L/h) | 0.51 | 2.94 |

| Apparent Fraction Converted to D-cycloserine | 0.29 | - |

| Apparent Clearance via other routes (L/h) | 0.1 | - |

Table 2: D-cycloserine Exposure Following Terizidone Administration [4][5][6]

| Study Population | Terizidone Daily Dose | Median Amount of D-cycloserine Produced (mg) [range] |

| 39 Adult DR-TB Patients | 750 mg (n=38), 500 mg (n=1) | 51.6 [0.64–374] |

Table 3: Pharmacokinetic Parameters of D-cycloserine after Terizidone Administration in Adult DR-TB Patients [7][8]

| Parameter | Median Value [Interquartile Range] |

| Dose (mg/kg) | 13.6 [11.4–15.6] |

| AUC₀₋₁₀ (μg·h/mL) | 319 [267.5–378.7] |

| Cₘₐₓ (μg/mL) | 38.1 [32.6–47.2] |

Metabolic Pathway and Logical Relationships

The conversion of Terizidone to D-cycloserine is believed to occur via pre-systemic hydrolysis.[3] Terizidone itself is a Schiff's base formed from two molecules of D-cycloserine and one molecule of terephthalic di-aldehyde.[1] In the acidic environment of the gastrointestinal tract, this bond is likely hydrolyzed, releasing the two active D-cycloserine molecules.

Experimental Protocols

The quantification of Terizidone and D-cycloserine in biological matrices is essential for pharmacokinetic analysis. The following sections detail the methodologies employed in key clinical studies.

Clinical Study Design

A prospective clinical study was conducted in 39 adult patients with drug-resistant tuberculosis.[1][2][3]

-

Patient Population: Adult patients with drug-resistant tuberculosis admitted for the intensive treatment phase.

-

Dosing: Patients received daily doses of 500 mg or 750 mg of Terizidone.[4][9]

-

Blood Sampling: Blood samples were collected at pre-dose and at 0.5, 1, 2, 3, 3.5, 4, 8, 16, and 24 hours after drug administration.[1][2][3]

Bioanalytical Methods

-

Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4]

-

Extraction: Protein precipitation from plasma using methanol. Propranolol was used as the internal standard.[3][4]

-

Mobile Phase: Acidified acetonitrile with 0.1% formic acid.[4]

-

Chromatographic Separation: Phenomenex PFP reversed-phase column.[4]

-

Validation Parameters:

-

Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][4]

-

Extraction: Protein precipitation from plasma.[3]

-

Validation Parameters:

Pharmacokinetic Modeling

-

Software: Nonlinear mixed-effects modeling software (Monolix 2018R1).[1][2][3]

-

Model: A joint population pharmacokinetic model was developed to describe the concentration-time profiles of both Terizidone and its metabolite, D-cycloserine.[4]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a clinical pharmacokinetic study of Terizidone and D-cycloserine.

Conclusion

The in vivo hydrolysis of Terizidone to D-cycloserine is a fundamental aspect of its therapeutic action. The quantitative data indicate that a fraction of Terizidone is converted to D-cycloserine, leading to systemic exposures that can be highly variable among patients. The detailed experimental protocols and analytical methods described provide a robust framework for future research in this area. A thorough understanding of this prodrug's metabolic fate is paramount for optimizing treatment regimens for drug-resistant tuberculosis and ensuring favorable patient outcomes. Further studies are warranted to fully elucidate the factors influencing the extent of Terizidone hydrolysis and the resulting D-cycloserine exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. Steady-state population pharmacokinetics of terizidone and its metabolite cycloserine in patients with drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steady‐state population pharmacokinetics of terizidone and its metabolite cycloserine in patients with drug‐resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amount of Cycloserine Emanating from Terizidone Metabolism and Relationship with Hepatic Function in Patients with Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Steady state pharmacokinetics of cycloserine in patients on terizidone for multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steady state pharmacokinetics of cycloserine in patients on terizidone for multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

Terizidone's Inhibition of Alanine Racemase and D-alanine:D-alanine Ligase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terizidone, a second-line anti-tuberculosis drug, functions as a prodrug of D-cycloserine, a potent inhibitor of two crucial enzymes in the bacterial cell wall synthesis pathway: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl). This technical guide provides an in-depth analysis of the inhibitory mechanisms, quantitative kinetic data, and detailed experimental protocols relevant to the action of terizidone's active metabolite on these enzymes. The information presented is intended to support further research and development in the field of antibacterial drug discovery.

Introduction

Terizidone is an antibiotic primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action is intrinsically linked to its active form, D-cycloserine.[1] Terizidone itself is a condensation product of two D-cycloserine molecules linked by a terephthalaldehyde moiety.[2] In vivo, terizidone undergoes hydrolysis to release D-cycloserine, although this conversion is not always complete.[3][4] D-cycloserine, a structural analog of the amino acid D-alanine, competitively inhibits two essential enzymes in the peptidoglycan biosynthesis pathway of bacteria: alanine racemase and D-alanine:D-alanine ligase.[1][5] This dual inhibition disrupts the formation of the bacterial cell wall, leading to cell lysis and death.[1]

Mechanism of Action

The antibacterial effect of terizidone is realized through the action of its active metabolite, D-cycloserine, on two key enzymes in the peptidoglycan synthesis pathway.

-

Alanine Racemase (Alr): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-alanine to D-alanine. D-alanine is an essential precursor for the synthesis of peptidoglycan.[5] D-cycloserine competitively inhibits alanine racemase, thereby depleting the pool of D-alanine available for cell wall construction.[6]

-

D-alanine:D-alanine Ligase (Ddl): This ATP-dependent enzyme catalyzes the formation of the D-alanine-D-alanine dipeptide, another critical building block of peptidoglycan.[5] D-cycloserine also competitively inhibits this enzyme, further disrupting the integrity of the bacterial cell wall.[7]

The dual inhibitory action on these two sequential enzymes makes D-cycloserine an effective antibacterial agent.[5]

Quantitative Inhibition Data

While terizidone itself is a prodrug, the inhibitory activity of its active metabolite, D-cycloserine, against alanine racemase and D-alanine:D-alanine ligase has been quantified. The following tables summarize the key kinetic parameters for D-cycloserine against enzymes from Mycobacterium tuberculosis.

Table 1: Inhibition of Mycobacterium tuberculosis Alanine Racemase (Alr) by D-Cycloserine

| Parameter | Value | Reference |

| IC50 | 26.4 ± 1.7 µM | [8] |

Table 2: Inhibition of Mycobacterium tuberculosis D-alanine:D-alanine Ligase (Ddl) by D-Cycloserine

| Parameter | Value | Reference |

| Ki (D-Ala site 1) | 14 µM | [7] |

| Ki (D-Ala site 2) | 25 µM | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of alanine racemase and D-alanine:D-alanine ligase inhibition.

Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)

This assay determines the activity of alanine racemase by coupling the production of L-alanine from D-alanine to the activity of L-alanine dehydrogenase, which reduces NAD+ to NADH. The increase in NADH is monitored spectrophotometrically.

Protocol:

-

Reaction Mixture Preparation: In a suitable microplate well or cuvette, prepare a reaction mixture containing the appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0), a saturating concentration of D-alanine, NAD+, and L-alanine dehydrogenase.

-

Inhibitor Addition: Add varying concentrations of the inhibitor (D-cycloserine) to the reaction mixtures. A control reaction without the inhibitor should also be prepared.

-

Enzyme Addition: Initiate the reaction by adding a purified preparation of alanine racemase.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the production of NADH.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

D-alanine:D-alanine Ligase Inhibition Assay (Malachite Green Assay)

This assay measures the activity of D-alanine:D-alanine ligase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The Pi is detected using a malachite green-based colorimetric reagent.

Protocol:

-

Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5), D-alanine, ATP, and MgCl2.

-

Inhibitor Addition: Add varying concentrations of D-cycloserine to the reaction mixtures. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding purified D-alanine:D-alanine ligase.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Color Development: Stop the reaction and initiate color development by adding a malachite green reagent solution. This solution typically contains malachite green, ammonium molybdate, and a stabilizing agent.

-

Data Acquisition: After a short incubation period at room temperature to allow for color development, measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Use the standard curve to determine the amount of Pi released in each reaction. Calculate the percent inhibition for each D-cycloserine concentration and determine the IC50 and/or Ki values. To determine the Ki, the assay is performed with varying concentrations of both the substrate (D-alanine) and the inhibitor. The data is then fitted to an appropriate enzyme inhibition model (e.g., competitive, non-competitive).[7]

Conclusion

Terizidone's efficacy as an anti-tuberculosis agent is derived from its in vivo conversion to D-cycloserine, which effectively inhibits both alanine racemase and D-alanine:D-alanine ligase. This dual-targeting mechanism disrupts bacterial cell wall synthesis, a pathway essential for bacterial survival. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and exploit this inhibitory pathway for the development of new and improved antibacterial therapies. Further research into the pharmacokinetics of terizidone's conversion to D-cycloserine and the development of inhibitors with improved specificity and reduced off-target effects remains a critical area of investigation.

References

- 1. What is the mechanism of Terizidone? [synapse.patsnap.com]

- 2. Amount of Cycloserine Emanating from Terizidone Metabolism and Relationship with Hepatic Function in Patients with Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Cycloserine? [synapse.patsnap.com]

- 6. Inhibitors of alanine racemase enzyme: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Synthesis of Novel Terizidone Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Terizidone, a second-line anti-tuberculosis drug, and explores potential pathways for the creation of novel analogues. Terizidone, a prodrug of D-cycloserine, is formed through the condensation of two D-cycloserine molecules with one molecule of terephthalaldehyde. This document outlines the core synthetic reactions, proposes methodologies for generating new analogues by modifying the aromatic dialdehyde linker, and presents a framework for assessing their potential antimycobacterial activity. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are provided to facilitate further research and development in this area.

Introduction

Terizidone serves as a crucial component in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action relies on the in vivo hydrolysis to D-cycloserine, which inhibits bacterial cell wall synthesis.[1] The development of novel Terizidone analogues presents an opportunity to improve its therapeutic index, enhance efficacy against resistant strains, and potentially broaden its spectrum of activity. This guide focuses on the chemical synthesis of Terizidone and provides a strategic approach to the design and synthesis of new analogues.

Core Synthesis Pathway of Terizidone

The fundamental reaction for the synthesis of Terizidone is the formation of a Schiff base through the condensation of the primary amine groups of two D-cycloserine molecules with the two aldehyde functionalities of terephthalaldehyde.[2]

General Reaction Scheme

Caption: General reaction scheme for the synthesis of Terizidone.

Experimental Protocol: Synthesis of Terizidone

This protocol is based on established methods for Schiff base formation.[3]

Materials:

-

D-Cycloserine

-

Terephthalaldehyde

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve terephthalaldehyde (1.0 equivalent) in absolute ethanol.

-

Addition of D-Cycloserine: To the stirred solution, add D-cycloserine (2.0 equivalents).

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure Terizidone.

-

Drying: Dry the purified product under vacuum.

Synthesis of Novel Terizidone Analogues

The synthesis of novel Terizidone analogues can be achieved by modifying the aromatic dialdehyde component. This allows for the exploration of structure-activity relationships (SAR) by introducing various substituents on the aromatic ring, altering the ring system itself, or changing the distance and rigidity between the two D-cycloserine moieties.

General Synthetic Strategy

The core synthetic strategy remains the condensation reaction between two equivalents of D-cycloserine and one equivalent of a substituted or novel aromatic dialdehyde.

Caption: General synthetic strategy for novel Terizidone analogues.

Proposed Synthesis Pathways for Novel Analogues

Pathway A: Analogues with Substituted Phenyl Linkers

This pathway involves the use of commercially available or synthetically prepared substituted terephthalaldehydes. Substituents can be electron-donating or electron-withdrawing to modulate the electronic properties of the linker.

-

Example Aldehydes: 2-Nitroterephthalaldehyde, 2-Methoxyterephthalaldehyde, 2,5-Dimethylterephthalaldehyde.

Pathway B: Analogues with Different Aromatic Linkers

This pathway explores the use of other aromatic dialdehydes to alter the geometry and rigidity of the linker.

-

Example Aldehydes: Isophthalaldehyde (meta-substitution), 2,6-Naphthalenedicarboxaldehyde, 4,4'-Biphenyldicarboxaldehyde.

Pathway C: Analogues with Heterocyclic Linkers

Introducing heterocyclic linkers can significantly impact the solubility, metabolic stability, and target interaction of the analogues.

-

Example Aldehydes: Pyridine-2,5-dicarboxaldehyde, Thiophene-2,5-dicarboxaldehyde.

Experimental Workflow for Analogue Synthesis

Caption: Experimental workflow for the synthesis and evaluation of novel Terizidone analogues.

Data Presentation

The following tables summarize hypothetical quantitative data for Terizidone and its potential analogues. This data should be determined experimentally for each synthesized compound.

Table 1: Reaction Conditions and Yields

| Compound | Dialdehyde | Solvent | Catalyst | Reaction Time (h) | Yield (%) |

| Terizidone | Terephthalaldehyde | Ethanol | Acetic Acid | 4-6 | 85 |

| Analogue A1 | 2-Nitroterephthalaldehyde | Ethanol | Acetic Acid | 6-8 | 78 |

| Analogue B1 | Isophthalaldehyde | Methanol | Acetic Acid | 5-7 | 82 |

| Analogue C1 | Pyridine-2,5-dicarboxaldehyde | Ethanol | - | 8-10 | 75 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| Terizidone | 7.8 (s, 4H, Ar-H), 8.5 (s, 2H, CH=N) | 160.2 (C=N), 136.5 (Ar-C), 129.8 (Ar-CH) | 1640 (C=N), 1705 (C=O) | 303.1 [M+H]⁺ |

| Analogue A1 | 8.1-8.4 (m, 3H, Ar-H), 8.6 (s, 2H, CH=N) | 159.8 (C=N), 148.5 (C-NO₂), 134.2, 131.5, 125.0 (Ar-C) | 1645 (C=N), 1710 (C=O), 1530, 1350 (NO₂) | 348.1 [M+H]⁺ |

| Analogue B1 | 7.6-8.2 (m, 4H, Ar-H), 8.4 (s, 2H, CH=N) | 160.5 (C=N), 137.0, 131.0, 129.5, 128.0 (Ar-C) | 1638 (C=N), 1708 (C=O) | 303.1 [M+H]⁺ |

| Analogue C1 | 7.9-9.0 (m, 3H, Ar-H), 8.7 (s, 2H, CH=N) | 161.0 (C=N), 152.0, 148.0, 137.5, 125.0 (Ar-C) | 1642 (C=N), 1706 (C=O) | 304.1 [M+H]⁺ |

Table 3: Antimycobacterial Activity

| Compound | MIC against M. tuberculosis H37Rv (µg/mL) |

| D-Cycloserine | 20 |

| Terizidone | 25 |

| Analogue A1 | 15 |

| Analogue B1 | 30 |

| Analogue C1 | 22 |

Structure-Activity Relationship (SAR) Considerations

The biological activity of novel Terizidone analogues will be influenced by the nature of the aromatic linker.

Caption: Logical relationships in the structure-activity of Terizidone analogues.

-

Electronic Effects: Electron-withdrawing groups on the aromatic linker may enhance the susceptibility of the imine bond to hydrolysis, potentially leading to faster release of D-cycloserine.

-

Steric and Conformational Effects: The size and position of substituents, as well as the geometry of the aromatic linker, will dictate the overall shape of the molecule. This can influence its ability to traverse the mycobacterial cell wall and its interaction with hydrolytic enzymes.

-

Physicochemical Properties: Modifications to the linker will alter properties such as solubility and lipophilicity, which are critical for drug absorption and distribution.

Conclusion

The synthesis of Terizidone and its novel analogues is a promising avenue for the development of new anti-tuberculosis agents. The straightforward Schiff base condensation reaction allows for considerable chemical diversity to be introduced through the variation of the aromatic dialdehyde component. This guide provides a foundational framework for the synthesis, characterization, and evaluation of these compounds, encouraging further exploration into their therapeutic potential. Future work should focus on the systematic synthesis of a diverse library of analogues and the comprehensive evaluation of their antimycobacterial activity and pharmacokinetic properties.

References

Pharmacokinetic Profile of Terizidone in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terizidone is a second-line anti-tuberculosis drug, which is structurally a combination of two molecules of D-cycloserine.[1] Following administration, Terizidone acts as a prodrug, rapidly and almost completely hydrolyzing into its active metabolite, cycloserine.[1][2] Cycloserine then exerts its antimicrobial effect by inhibiting bacterial cell wall synthesis.[1] Due to this rapid and extensive conversion, the majority of pharmacokinetic studies have focused on cycloserine rather than the parent drug, Terizidone. This guide summarizes the available, though limited, preclinical pharmacokinetic data for Terizidone and its active metabolite, cycloserine, to aid researchers in drug development. A significant portion of the detailed pharmacokinetic parameters available in the literature is derived from human studies; however, where available, data from preclinical models are presented.

I. Physicochemical Properties and Formulation

Terizidone is presented as a capsule for oral administration.[3] The formulation of the drug can influence its absorption kinetics. For instance, administration of the powder from opened capsules leads to a faster absorption transit time compared to swallowing the whole capsule, although this does not appear to affect overall bioavailability.[4]

II. Pharmacokinetics

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). Due to the rapid conversion of Terizidone to cycloserine, the preclinical pharmacokinetic data for Terizidone itself is scarce. Most studies focus on the resulting cycloserine concentrations.

Absorption

Terizidone is rapidly and almost completely absorbed after oral administration.[2] The absorption of Terizidone can be described by a modified transit compartment model.[5][6][7] In human studies, a mean transit time of 1.7 hours and an absorption rate constant of 2.97 h⁻¹ have been reported.[5][6][7] The presence of high-fat meals has been shown to delay the absorption and decrease the maximum plasma concentration (Cmax) of Terizidone.[3]

Distribution

Following absorption and conversion to cycloserine, the active drug is widely distributed throughout the body. The apparent volume of distribution (Vp/F) for Terizidone has been estimated to be 13.4 L in humans.[5][6][7] Serum albumin levels have been shown to have a significant effect on the Vp/F of Terizidone.[5][6][7]

Metabolism

The primary metabolic pathway for Terizidone is hydrolysis to two molecules of D-cycloserine and one molecule of terephthalaldehyde.[1][3] This conversion is thought to occur pre-systemically, likely in the gastrointestinal tract.[8] It is estimated that approximately 29% of the administered Terizidone is converted to cycloserine.[5][6][7] The metabolism of cycloserine itself has not been fully characterized in preclinical models.[8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Preclinical Development of Inhalable d-Cycloserine and Ethionamide To Overcome Pharmacokinetic Interaction and Enhance Efficacy against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. extranet.who.int [extranet.who.int]

- 4. Optimizing dosing of the cycloserine pro-drug terizidone in children with rifampicin-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Terizidone - Explore the Science & Experts | ideXlab [idexlab.com]

- 6. researchgate.net [researchgate.net]

- 7. Steady-state population pharmacokinetics of terizidone and its metabolite cycloserine in patients with drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amount of Cycloserine Emanating from Terizidone Metabolism and Relationship with Hepatic Function in Patients with Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Terizidone's efficacy against different strains of resistant tuberculosis

Terizidone's Efficacy Against Resistant Tuberculosis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of drug-resistant strains. Multidrug-resistant TB (MDR-TB), defined as resistance to at least isoniazid and rifampicin, necessitates treatment with second-line drugs that are often less effective and more toxic. Terizidone is a crucial second-line anti-tuberculosis medication used in the management of MDR-TB.[1][2][3] It is a derivative of cycloserine and is included in the World Health Organization's (WHO) List of Essential Medicines as a therapeutic alternative.[3] This guide provides an in-depth technical overview of Terizidone's mechanism of action, its efficacy against resistant TB strains supported by quantitative data, and the experimental protocols used to evaluate its performance.

Mechanism of Action

Terizidone functions as a prodrug. In vivo, it is hydrolyzed to release two molecules of D-cycloserine, its active component.[1][4] D-cycloserine is a structural analog of the amino acid D-alanine and acts as a competitive inhibitor of two essential enzymes in the bacterial cell wall synthesis pathway:[4][5]

-

Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.

-

D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form a D-alanyl-D-alanine dipeptide.

Both D-alanine and the D-alanyl-D-alanine dipeptide are critical precursors for the synthesis of peptidoglycan, a vital component that provides structural integrity to the mycobacterial cell wall. By inhibiting these enzymes, Terizidone effectively disrupts peptidoglycan synthesis, leading to a weakened cell wall, cell lysis, and ultimately, a bacteriostatic effect.[1][4][5] Resistance to Terizidone is conferred by complete parallel resistance to cycloserine, which can arise from mutations in the genes encoding for these target enzymes or through reduced cellular permeability.[4]

Efficacy Against Resistant Strains

Terizidone is a core component of treatment regimens for MDR-TB.[1] Its efficacy has been evaluated in several clinical settings, often in comparison to its parent compound, cycloserine, and other second-line drugs.

Clinical Treatment Outcomes

A significant retrospective study conducted in South Africa between 2000 and 2004 analyzed the treatment outcomes of 858 adult MDR-TB patients. Patients received a standardized multidrug regimen that included either ethambutol, cycloserine, or terizidone. The results demonstrated that patients receiving Terizidone had significantly better outcomes compared to those on ethambutol and showed a lower default rate than both other groups.

| Outcome Metric | Terizidone (n=145) | Cycloserine (n=278) | Ethambutol (n=435) | P-value (vs Ethambutol) |

| Successful Treatment | 62% | 60% | 52% | P = 0.03 (for CS/TRD vs EMB) |

| Default Rate | 11.7% | 14.7% | 29.0% | N/A |

| Unfavorable Outcome | 38% | 40% | 48% | AOR = 0.4 (P=0.008) |

| Serious Adverse Events | 2.1% (3/145) | 2.5% (7/278) | 0.6% (2/435) | P = 0.05 |

| Data sourced from a study on MDR-TB patients in South Africa.[6][7] | ||||

| Successful treatment includes cure or treatment completion. Unfavorable outcomes include default, death, or treatment failure.[6][7] |

The study concluded that Terizidone was associated with fewer unfavorable outcomes (Adjusted Odds Ratio [AOR], 0.4).[6][7] While cycloserine was associated with a higher rate of culture conversion, Terizidone had a lower patient default rate, suggesting better tolerability.[6][7]

In Vitro Susceptibility and MIC Data

The efficacy of Terizidone is directly related to the in vitro susceptibility of the M. tuberculosis isolate to its active form, cycloserine. The Minimum Inhibitory Concentration (MIC) is a key parameter. A study on the population pharmacokinetics of cycloserine in patients dosed with Terizidone provided data on the distribution of MICs in clinical isolates.

| Cycloserine MIC (mg/L) | Percentage of Isolates (n=103) |

| ≤4 | ~20% |

| 8 | ~25% |

| 16 | ~38% |

| 32 | ~15% |

| 64 | ~2% |

| Data represents the distribution of cycloserine MICs for M. tuberculosis isolates from 103 participants before treatment initiation. The median MIC was 16 mg/L.[8] |

Pharmacokinetic/Pharmacodynamic (PK/PD) Targets

The clinical efficacy of cycloserine/terizidone is linked to PK/PD targets. The most critical parameter is the percentage of time that the plasma drug concentration remains above the MIC (%T>MIC) over a 24-hour dosing interval.

| PK/PD Target | Associated Outcome | Required MIC for >90% Target Attainment |

| %T>MIC ≥ 30% | 1.0-log10 CFU/ml kill (in vitro) | ≤ 16 mg/L |

| %T>MIC ≥ 64% | Clinical Efficacy | ≤ 8 mg/L |

| %T>MIC = 100% | Prevention of Resistance | ≤ 8 mg/L |

| Data derived from Monte Carlo simulations based on WHO-recommended dosing of Terizidone (750-1000 mg daily).[8][9][10] |

These data indicate that standard Terizidone dosing is effective for isolates with cycloserine MICs up to 16 mg/L but may be suboptimal for preventing resistance in isolates with MICs greater than 8 mg/L.[8][10]

Experimental Protocols

The evaluation of Terizidone's efficacy relies on standardized laboratory and clinical methodologies.

Drug Susceptibility Testing (DST)

Phenotypic DST is the gold standard for determining the susceptibility of a M. tuberculosis isolate to anti-TB drugs.[11][12] The indirect agar proportion method is a reference standard.[13]

Protocol: Indirect Proportion Method on Solid Media (e.g., Middlebrook 7H10/7H11 Agar)

-

Isolate Preparation: A pure culture of M. tuberculosis complex, confirmed by identification tests, is required.[14]

-

Inoculum Preparation: A suspension of the mycobacterial growth is prepared in a suitable broth or buffer. The turbidity is adjusted to match a 1.0 McFarland standard, which is then further diluted (commonly 10⁻² and 10⁻⁴).

-

Media Inoculation: A standardized volume of the prepared inoculum dilutions is plated onto drug-free control quadrants and drug-containing quadrants. For cycloserine, the WHO recommends a critical concentration of 30 µg/mL for 7H10 agar.

-

Incubation: Plates are incubated at 37°C in a 5-10% CO₂ atmosphere for up to 21 days.[13]

-

Reading and Interpretation: The number of colony-forming units (CFUs) is counted on both the drug-free control and drug-containing media. The proportion of resistant bacilli is calculated:

-

Percentage Resistance = (CFU on Drug Medium / CFU on Control Medium) x 100

-

-

Result: An isolate is defined as resistant if the growth on the drug-containing medium is ≥1% of the growth on the drug-free control.[15]

Clinical Study Protocol: Comparative Efficacy

The South African study cited previously provides a model for a retrospective comparative analysis.[6]

-

Patient Population: Newly diagnosed adult MDR-TB patients enrolled between 2000 and 2004.

-

Treatment Regimen: Patients received a standardized multidrug regimen for 18 to 24 months. The core regimen was supplemented with one of three drugs based on availability and policy at the time: ethambutol, cycloserine, or Terizidone.

-

Data Collection: Demographic and baseline clinical data were collected. Serious adverse drug events (SADEs) and treatment outcomes (cure, completion, default, failure, death) were determined from patient records.

-

Statistical Analysis: Factors associated with culture conversion and unfavorable treatment outcomes were analyzed using regression models to determine adjusted odds ratios (AORs).

Host Signaling Pathways in Tuberculosis

While Terizidone directly targets the bacterium, an emerging area of research is host-directed therapy (HDT), which aims to modulate the host immune response to improve bacterial clearance. The mTOR (mechanistic target of rapamycin) signaling pathway is a key regulator of cellular processes, including autophagy, which is critical for eliminating intracellular pathogens like M. tuberculosis.

Autophagy is a cellular process for degrading and recycling cellular components. In the context of infection, it can capture and destroy intracellular bacteria (a process called xenophagy). M. tuberculosis has evolved mechanisms to evade or subvert this process. The mTORC1 complex is a major negative regulator of autophagy.[16] Therefore, inhibition of mTOR could enhance autophagy, leading to better control of TB infection. While not a direct target of Terizidone, understanding these pathways is crucial for developing future combination therapies where a direct-acting antibacterial like Terizidone could be paired with an HDT agent.

Conclusion

Terizidone is an effective and essential second-line agent in the therapeutic arsenal against multidrug-resistant tuberculosis. Its mechanism of action, targeting the fundamental process of cell wall synthesis, provides a basis for its activity against strains resistant to first-line drugs.[1][5] Clinical data demonstrates its efficacy, showing favorable treatment outcomes and better tolerability compared to some alternatives, which is reflected in lower patient default rates.[6][7] However, its effectiveness is contingent on the cycloserine MIC of the infecting strain, with PK/PD data suggesting that higher doses may be needed to prevent the emergence of resistance for isolates with MICs >8 mg/L.[8][10] Standardized drug susceptibility testing remains paramount for guiding its appropriate use in clinical practice. Future research may focus on optimizing Terizidone dosing and exploring its role in combination with novel host-directed therapies to further improve outcomes for patients with resistant tuberculosis.

References

- 1. What is Terizidone used for? [synapse.patsnap.com]

- 2. Terizidone Uses, Benefits, Side Effects And Medicines Information [zeelabpharmacy.com]

- 3. Terizidone - Wikipedia [en.wikipedia.org]

- 4. extranet.who.int [extranet.who.int]

- 5. What is the mechanism of Terizidone? [synapse.patsnap.com]

- 6. Treatment Outcomes and Adverse Drug Effects of Ethambutol, Cycloserine, and Terizidone for the Treatment of Multidrug-Resistant Tuberculosis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Population Pharmacokinetics of Cycloserine and Pharmacokinetic/Pharmacodynamic Target Attainment in Multidrug-Resistant Tuberculosis Patients Dosed with Terizidone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis [who.int]

- 12. Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis [who.int]

- 13. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]

- 14. aphl.org [aphl.org]

- 15. iris.who.int [iris.who.int]

- 16. Frontiers | Harnessing the mTOR Pathway for Tuberculosis Treatment [frontiersin.org]

The Molecular Maze: How Terizidone Disrupts Bacterial Cell Wall Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Terizidone, a second-line antitubercular agent, exerts its bacteriostatic effect through the targeted disruption of bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the molecular basis of Terizidone's activity, focusing on its mechanism of action as a prodrug of cycloserine. It delves into the specific enzymatic inhibition, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the affected biochemical pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in antimicrobial drug discovery and development.

Introduction

The bacterial cell wall, a rigid structure essential for maintaining cell shape and integrity, presents a prime target for antimicrobial agents. One such agent, Terizidone, is a derivative of cycloserine and is primarily utilized in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1][2]. Understanding the precise molecular interactions and the biochemical consequences of Terizidone's action is crucial for optimizing its therapeutic use and for the development of novel antibacterial strategies.

Terizidone itself is a prodrug that, upon administration, hydrolyzes to release two molecules of its active component, D-cycloserine[2]. D-cycloserine is a structural analog of the amino acid D-alanine, a fundamental building block of peptidoglycan, the primary component of the bacterial cell wall[1][3][4][5]. This structural mimicry is the cornerstone of its inhibitory action.

Mechanism of Action: A Tale of Two Enzymes

The antibacterial activity of Terizidone, mediated by D-cycloserine, is centered on the competitive inhibition of two essential cytoplasmic enzymes in the peptidoglycan synthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl) [1][2][3][4][5].

-

Alanine Racemase (Alr): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-alanine to D-alanine[1][2]. By competitively inhibiting Alr, D-cycloserine depletes the intracellular pool of D-alanine, a crucial precursor for peptidoglycan synthesis[2].

-

D-alanine:D-alanine Ligase (Ddl): This ATP-dependent enzyme is responsible for the ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide[1][2]. This dipeptide is subsequently incorporated into the UDP-muramyl-pentapeptide, a key intermediate in the construction of the peptidoglycan monomer. D-cycloserine competitively inhibits Ddl, further disrupting the supply of essential building blocks for the cell wall[2][3].

The dual inhibition of both Alr and Ddl by D-cycloserine creates a significant bottleneck in the peptidoglycan synthesis pathway, leading to the production of a defective cell wall that is unable to withstand osmotic pressure, ultimately resulting in bacterial cell lysis[1][2].

Quantitative Efficacy of Terizidone/Cycloserine

The in vitro activity of Terizidone is typically measured by determining the Minimum Inhibitory Concentration (MIC) of its active form, cycloserine, against various bacterial strains. The following tables summarize the MIC values for cycloserine against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.

| M. tuberculosis Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Wild-type | 2 - 64 | 16 | 32 | [6] |

| Drug-resistant | ≤4 - 64 | 8 | 16 | [7] |

| Clinical Isolates | 4 (modal) | - | 16 (TECOFF) | [8] |

| MDR-TB Isolates | 8 - >64 | - | - | [9] |

| H37Rv (susceptible) | 10 - 20 | - | - | [10] |

Table 1: Minimum Inhibitory Concentration (MIC) of Cycloserine against Mycobacterium tuberculosis

TECOFF: Tentative Epidemiological Cut-off Value

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the molecular basis of Terizidone's activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of cycloserine can be determined using several methods, including broth microdilution, agar proportion, and automated systems.

4.1.1. Broth Microdilution Method

-

Preparation of Cycloserine Stock Solution: Prepare a stock solution of cycloserine in a suitable solvent (e.g., sterile distilled water) and sterilize by filtration.

-

Serial Dilutions: Perform two-fold serial dilutions of the cycloserine stock solution in a 96-well microtiter plate containing a suitable broth medium for mycobacteria (e.g., Middlebrook 7H9 broth supplemented with OADC). The final concentrations should typically range from 0.25 to 128 µg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of the M. tuberculosis strain to be tested, adjusted to a McFarland standard of 0.5.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 37°C for 7-21 days, or until growth is visible in the growth control well.

-

Reading the MIC: The MIC is defined as the lowest concentration of cycloserine that completely inhibits visible growth of the bacteria[9][11].

4.1.2. Agar Proportion Method

-

Preparation of Drug-Containing Media: Prepare solid agar medium (e.g., Middlebrook 7H10 or 7H11) containing serial dilutions of cycloserine. Also prepare drug-free control plates.

-

Inoculum Preparation: Prepare two dilutions of a standardized bacterial suspension (e.g., 10-3 and 10-5).

-

Inoculation: Inoculate each drug-containing and drug-free plate with a defined volume of each bacterial dilution.

-

Incubation: Incubate the plates at 37°C for 3-4 weeks.

-

Reading the Results: Determine the number of colony-forming units (CFUs) on both the drug-containing and drug-free plates. The critical concentration is the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the drug-free control[11][12].

Enzyme Inhibition Assays

4.2.1. Alanine Racemase (Alr) Inhibition Assay

This assay measures the conversion of L-alanine to D-alanine, which can be monitored using various techniques, including coupled enzymatic assays or circular dichroism.

-

Enzyme and Substrate Preparation: Purify recombinant alanine racemase. Prepare solutions of L-alanine and D-cycloserine.

-

Assay Mixture: Prepare a reaction mixture containing buffer (e.g., sodium phosphate), the purified Alr enzyme, and varying concentrations of D-cycloserine (the inhibitor).

-

Initiation of Reaction: Start the reaction by adding L-alanine to the mixture.

-

Monitoring the Reaction:

-

Coupled Enzymatic Assay: The production of D-alanine can be coupled to a second enzymatic reaction that results in a measurable change, such as a change in absorbance.

-

Circular Dichroism (CD): Monitor the change in the CD signal at a specific wavelength that corresponds to the conversion of L-alanine to D-alanine[13].

-

-

Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations to calculate the inhibition constant (Ki).

4.2.2. D-alanine:D-alanine Ligase (Ddl) Inhibition Assay

This assay measures the formation of D-alanyl-D-alanine from two molecules of D-alanine and ATP.

-

Enzyme and Substrate Preparation: Purify recombinant D-alanine:D-alanine ligase. Prepare solutions of D-alanine, ATP, and D-cycloserine.

-

Assay Mixture: Prepare a reaction mixture containing buffer, the purified Ddl enzyme, D-alanine, ATP, and varying concentrations of D-cycloserine.

-

Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Detection of Product Formation: The formation of D-alanyl-D-alanine can be quantified using methods such as:

-

HPLC: Separate and quantify the product by high-performance liquid chromatography.

-

Radiolabeled Substrate: Use radiolabeled D-alanine and measure the incorporation into the dipeptide product[14].

-

Coupled Assay: Couple the release of ADP or inorganic phosphate to a detectable reaction.

-

-

Data Analysis: Determine the rate of product formation at different inhibitor concentrations to calculate the IC50 or Ki value[14][15].

Visualization of the Affected Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Mechanism of action of Terizidone on bacterial cell wall synthesis.

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

References

- 1. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]

- 2. What is the mechanism of Cycloserine? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. quora.com [quora.com]

- 5. Cycloserine - Wikipedia [en.wikipedia.org]

- 6. Validation of Cycloserine Efficacy in Treatment of Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Minimum inhibitory concentration of cycloserine against Mycobacterium tuberculosis using the MGIT 960 system and a proposed critical concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 10. academic.oup.com [academic.oup.com]

- 11. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure of the Mycobacterium tuberculosis d-Alanine:d-Alanine Ligase, a Target of the Antituberculosis Drug d-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Terizidone in Human Plasma using a Validated HPLC-UV Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract